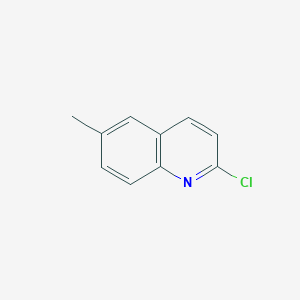

2-Chloro-6-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHZTIXPIXHMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063400 | |

| Record name | 2-Chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-11-8 | |

| Record name | Quinoline, 2-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 2-chloro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Chloro-6-methylquinoline

An In-Depth Technical Guide to 2-Chloro-6-methylquinoline for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize quinoline derivatives as versatile scaffolds in medicinal chemistry. We will delve into its synthesis, reactivity, and critical applications, offering field-proven insights into its use as a synthetic intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted heterocyclic aromatic compound. The presence of a chlorine atom at the 2-position and a methyl group at the 6-position of the quinoline ring imparts specific reactivity and physical characteristics that make it a valuable building block in organic synthesis.

Molecular Structure

The fundamental structure consists of a fused benzene and pyridine ring system, known as quinoline, with substituents at key positions.

Caption: Experimental workflow for the synthesis of this compound derivatives.

Chemical Reactivity and Applications in Drug Discovery

The chemical architecture of this compound provides distinct sites for further functionalization, making it a cornerstone intermediate in medicinal chemistry.

Reactivity Profile

-

Nucleophilic Substitution at C2: The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it a good leaving group. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various functional groups, such as amines, alcohols, and thiols, which is a common strategy in the synthesis of bioactive molecules.

-

Electrophilic Substitution on the Benzene Ring: The quinoline ring system can undergo electrophilic aromatic substitution. The existing methyl group at the 6-position is an activating group and will direct incoming electrophiles, although the overall reactivity is influenced by the deactivating effect of the pyridine ring.

-

Modification of the Methyl Group: The methyl group itself can be a site for chemical modification, for instance, through radical halogenation, to introduce further synthetic handles.

Role as a Synthetic Intermediate

Quinoline derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. [1][2]They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. [1][2][3] this compound serves as a critical precursor for the synthesis of these more complex, biologically active molecules. [1]Its utility lies in the ability to leverage its reactive sites to build diverse molecular libraries for screening and drug development. For example, derivatives have been designed as dual inhibitors of SARS-CoV-2 proteases (Mpro and PLpro), showcasing the contemporary relevance of this scaffold. [3]

Caption: Role of this compound as a versatile building block.

Spectroscopic Characterization

Elucidation of the structure of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The aromatic region (typically 7.0-8.5 ppm) will display a set of doublets and triplets corresponding to the protons on both the benzene and pyridine rings. The methyl protons (C6-CH₃) would appear as a sharp singlet further upfield, likely around 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) will be significantly downfield. The methyl carbon will appear as an upfield signal.

Mass Spectrometry (MS)

The mass spectrum provides crucial information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 177. An isotopic peak (M+2) at m/z 179, with an intensity of approximately one-third of the M⁺ peak, is characteristic of the presence of a single chlorine atom. [4]Common fragmentation pathways may involve the loss of a chlorine radical or a hydrogen cyanide (HCN) molecule from the pyridine ring. [4]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and is harmful if ingested, inhaled, or comes into contact with skin. [5]

GHS Hazard Information

-

Hazard Statements:

-

H302: Harmful if swallowed. [5][6] * H312: Harmful in contact with skin. [5] * H315: Causes skin irritation. [7][8] * H319: Causes serious eye irritation. [7][8] * H332: Harmful if inhaled. [5] * H335: May cause respiratory irritation. [7][8]* Signal Word: Warning [5][8]* Pictograms: GHS07 (Exclamation Mark) [8][9]

-

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [7]* Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. [7]* Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment. [7]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor. [7][6]

References

- The Role of Quinoline Deriv

- This compound-3-carbaldehyde | 73568-27-1 | Benchchem. (URL: )

- This compound-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. (URL: )

- This compound | C10H8ClN | CID 77974 - PubChem.

- This compound-3-methanol | C11H10ClNO | CID 865105 - PubChem.

- This compound-3-carbaldehyde | 73568-27-1 - Sigma-Aldrich. (URL: )

- This compound - 4295-11-8, C10H8ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )

- This compound-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem.

- 2-CHLORO-6-METHYL-QUINOLINE | 4295-11-8 - ChemicalBook. (URL: )

- 2-CHLORO-6-FLUORO-3-METHYLQUINOLINE Safety D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- SAFETY D

- 2-methyl quinoline, 91-63-4 - The Good Scents Company. (URL: )

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- 6-CHLORO-2-METHYLQUINOLINE | 92-46-6 - ChemicalBook. (URL: )

- 6-CHLORO-2-METHYLQUINOLINE synthesis - ChemicalBook. (URL: )

- 6-CHLORO-2-METHYLQUINOLINE CAS#: 92-46-6 - ChemicalBook. (URL: )

- (PDF)

- 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem.

- Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives -

- (PDF)

- 2-Chloro-6-methylaniline(87-63-8) 1H NMR spectrum - ChemicalBook. (URL: )

- 6-Methylquinoline 98 91-62-3 - Sigma-Aldrich. (URL: )

- Mass spectra of labelled methylquinolines - Canadian Science Publishing. (URL: )

- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PubMed Central.

- Quinoline, 6-methyl- - the NIST WebBook. National Institute of Standards and Technology. (URL: )

- 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum - ChemicalBook. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. This compound | C10H8ClN | CID 77974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound-3-carbaldehyde | 73568-27-1 [sigmaaldrich.com]

2-Chloro-6-methylquinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-6-methylquinoline, a key heterocyclic building block in synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory use.

Core Properties and Identification

This compound is a substituted quinoline derivative. The presence of a chlorine atom at the 2-position makes it a versatile precursor for further functionalization, while the methyl group at the 6-position influences its electronic properties and steric interactions.

Key Identifiers and Physicochemical Data

| Property | Value | Source |

| CAS Number | 4295-11-8 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (typical) | |

| Purity | Typically >97% |

Synthesis of this compound

The synthesis of this compound is most commonly achieved from the corresponding 6-methylquinolin-2-one via a chlorination reaction. This transformation is a cornerstone for accessing the reactive 2-chloro derivative.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 6-methylquinolin-2-one to this compound.

Experimental Protocol: Chlorination of 6-Methylquinolin-2-one

This protocol describes a common laboratory-scale synthesis. The choice of phosphorus oxychloride (POCl₃) is based on its efficacy in converting quinolones to their chloro derivatives.

1. Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylquinolin-2-one (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a fume hood. The reaction is exothermic.

2. Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or dilute sodium hydroxide) until the pH is ~7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

4. Characterization:

-

Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Chemical Reactivity and Applications

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, making this compound a valuable intermediate for the synthesis of a wide range of derivatives.

Nucleophilic Substitution Workflow

Caption: General scheme for nucleophilic substitution reactions.

Key Applications in Drug Development and Research:

-

Antimicrobial Agents: The quinoline scaffold is a well-known pharmacophore in antimicrobial drugs. Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, the synthesis of secondary and tertiary amines from this compound has been explored for in-vitro antimicrobial activity.

-

Anticancer Research: Substituted quinolines are investigated for their potential as anticancer agents. The 2-chloro position allows for the introduction of various side chains to modulate the biological activity of the resulting compounds.

-

Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitors. This compound serves as a starting material for the synthesis of novel compounds designed to target specific kinases involved in disease pathways.

-

Material Science: Quinoline derivatives can exhibit interesting photophysical properties, leading to their use in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound.

-

Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also a skin, eye, and respiratory irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically versatile and valuable building block in medicinal chemistry and material science. Its reactivity, primarily centered around nucleophilic substitution at the 2-position, allows for the creation of diverse molecular architectures. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective use in research and development.

References

-

PubChem Compound Summary for CID 77974, this compound. National Center for Biotechnology Information. [Link]

-

This compound - ChemSynthesis. ChemSynthesis. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-methylquinoline

This guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-6-methylquinoline, a key intermediate in pharmaceutical and materials science research. The structural elucidation of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic aromatic structure with a chlorine substituent on the pyridine ring and a methyl group on the benzene ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail. The molecular formula is C₁₀H₈ClN, and its structure is confirmed through the synergistic interpretation of NMR, IR, and MS data.[1]

To facilitate the discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used:

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing chlorine atom and nitrogen atom.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.2 - 7.4 | Doublet | ~8.5 |

| H4 | 7.9 - 8.1 | Doublet | ~8.5 |

| H5 | 7.5 - 7.7 | Singlet | - |

| H7 | 7.4 - 7.6 | Doublet | ~8.7 |

| H8 | 7.8 - 8.0 | Doublet | ~8.7 |

| 6-CH₃ | 2.4 - 2.6 | Singlet | - |

-

Aromatic Protons: The protons on the quinoline ring system will appear in the downfield region (7.2-8.1 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns allow for the assignment of each proton.

-

Methyl Protons: The protons of the methyl group at the C6 position will appear as a singlet in the upfield region (around 2.5 ppm) as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled spectrum is recorded on a spectrometer operating at 75 MHz or higher. This technique simplifies the spectrum by removing the carbon-proton couplings, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum of this compound will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 | 151 - 153 |

| C3 | 122 - 124 |

| C4 | 136 - 138 |

| C4a | 127 - 129 |

| C5 | 129 - 131 |

| C6 | 137 - 139 |

| C7 | 126 - 128 |

| C8 | 128 - 130 |

| C8a | 147 - 149 |

| 6-CH₃ | 21 - 23 |

-

C2 Carbon: The carbon atom bonded to the chlorine atom (C2) is expected to be significantly downfield due to the strong deshielding effect of the electronegative chlorine.

-

Aromatic Carbons: The other aromatic carbons will resonate in the typical range of 122-149 ppm.

-

Methyl Carbon: The methyl carbon will appear at a much higher field (around 22 ppm).

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disc.

Data Interpretation:

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic |

| 2920 - 2980 | C-H stretch | Methyl (CH₃) |

| 1600 - 1620 | C=N stretch | Quinoline ring |

| 1480 - 1580 | C=C stretch | Aromatic ring |

| 1370 - 1390 | C-H bend | Methyl (CH₃) |

| 1000 - 1100 | C-Cl stretch | Chloro group |

| 800 - 850 | C-H out-of-plane bend | Aromatic (substituted) |

-

C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The characteristic stretching vibrations of the C=N and C=C bonds within the quinoline ring system are found in the 1480-1620 cm⁻¹ region.

-

C-Cl Stretching: A moderate to strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectrometry is performed to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique used for this purpose. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ion peaks.

| m/z | Ion | Notes |

| 177/179 | [M]⁺ | Molecular ion peak. The presence of two peaks in a ~3:1 ratio is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). |

| 142 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 115 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

Fragmentation Pathway:

Caption: Proposed fragmentation pathway for this compound in EI-MS.

The molecular ion peak at m/z 177 and 179 confirms the molecular weight of the compound and the presence of a chlorine atom. The major fragmentation pathway involves the initial loss of a chlorine radical, followed by the characteristic loss of HCN from the heterocyclic ring.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a definitive structural confirmation of this compound. Each spectroscopic technique offers complementary information, and their combined interpretation allows for an unambiguous assignment of the molecular structure. This guide serves as a valuable resource for researchers working with this compound, providing the necessary spectroscopic data and interpretation for its identification and characterization.

References

Sources

The Solubility Profile of 2-Chloro-6-methylquinoline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Chloro-6-methylquinoline is a pivotal heterocyclic compound, frequently employed as a versatile building block in the synthesis of pharmacologically active molecules, including novel anti-cancer and anti-inflammatory agents.[1][2] Its utility in drug discovery is intrinsically linked to its physicochemical properties, among which solubility in common organic solvents is paramount for reaction setup, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and supported by detailed, field-proven experimental protocols for its determination. We delve into the causality behind experimental choices and present self-validating systems to ensure data integrity and reproducibility. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this important synthetic intermediate.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] The substituted quinoline, this compound (C₁₀H₈ClN), has emerged as a particularly valuable precursor.[1] Its chlorinated pyridine ring offers a reactive site for nucleophilic substitution, while the methyl group on the benzene ring can be a site for further functionalization or can influence the molecule's electronic properties and metabolic stability.

Understanding the solubility of this compound is a critical first step in its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of extractions and crystallizations, and is a key determinant in the feasibility of developing both solution-based and solid-state formulations.[4] Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can ultimately hinder the progression of a drug candidate.[5] This guide, therefore, aims to provide a thorough understanding of the solubility of this compound, empowering researchers to make informed decisions in their synthetic and developmental endeavors.

Physicochemical Properties and Predicted Solubility

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [7] |

| Molecular Weight | 177.63 g/mol | [8] |

| Melting Point | 111-114 °C | [9] |

| Calculated LogP | 3.19 | [10] |

| Water Solubility | Very slightly soluble (0.13 g/L at 25 °C, calculated) | [9] |

| Appearance | White to light yellow solid | [11] |

The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The calculated LogP value of 3.19 indicates that this compound is a lipophilic, or "fat-loving," compound, with a preference for nonpolar environments over aqueous ones. This is consistent with its very low calculated water solubility.[9]

Based on these properties, we can predict the solubility of this compound in a range of common organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Hexane | Nonpolar | Low | The rigid, aromatic structure of this compound has some nonpolar character, but the presence of the nitrogen and chlorine atoms introduces polarity that is not well-matched with the completely nonpolar nature of hexane. |

| Toluene | Nonpolar (Aromatic) | Moderate to High | As an aromatic solvent, toluene can engage in π-π stacking interactions with the quinoline ring system, which should facilitate dissolution. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Polar Aprotic | High | The polarity of DCM is well-suited to interact with the polar C-Cl bond and the nitrogen lone pair of the quinoline ring. |

| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform's polarity should enable effective solvation of this compound. |

| Ethyl Acetate | Polar Aprotic | Moderate | Ethyl acetate is a moderately polar solvent that should be capable of dissolving this compound, though perhaps not as effectively as halogenated solvents. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can interact favorably with the polar regions of the solute molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is another highly polar aprotic solvent with strong solvating capabilities for many organic molecules. |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | Moderate | While methanol is polar, the ability of this compound to accept hydrogen bonds is limited. However, some solubility is expected due to dipole-dipole interactions. A related compound, 6-chloro-2-methylquinoline, is reported to be soluble in methanol.[11] |

| Ethanol | Polar Protic | Moderate | Similar to methanol, ethanol is a polar protic solvent that should exhibit moderate solvating power for this compound. A derivative, (2-chloro-6-methylquinolin-3-yl)methanol, is soluble in ethanol.[12] |

Experimental Determination of Solubility: A Self-Validating Protocol

While predictions are a valuable starting point, experimental determination of solubility is crucial for accurate and reliable data. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[13][14] The following protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation.[13] After equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved solute in the saturated supernatant is quantified using a suitable analytical technique.[6]

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after shaking is sufficient.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

-

Equilibration:

-

Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[13] For compounds with slow dissolution kinetics, longer equilibration times (e.g., 48 or 72 hours) may be necessary.

-

To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, and 72h). The solubility value should remain constant once equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.[6] Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

-

-

Quantification by HPLC:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC. A reverse-phase C18 column is typically suitable for quinoline derivatives.[15] The mobile phase could consist of an isocratic or gradient mixture of acetonitrile and a buffered aqueous solution.[15] UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., around 225-250 nm) should be used.

-

Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve of peak area versus concentration.

-

Calculate the concentration of this compound in the diluted supernatant by comparing its peak area to the calibration curve.

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically reported in mg/mL or mol/L.

-

Implications for Researchers and Drug Development Professionals

The solubility data, whether predicted or experimentally determined, has significant practical implications:

-

Reaction Chemistry: Knowledge of solubility allows for the selection of an appropriate solvent that can dissolve the reactants to the desired concentration, ensuring optimal reaction conditions and yields.

-

Purification: Solubility differences in various solvents are the basis for purification techniques such as recrystallization and precipitation. A solvent in which this compound is highly soluble when hot but poorly soluble when cold would be an ideal candidate for recrystallization.

-

Formulation Development: For preclinical studies, understanding the solubility in pharmaceutically relevant solvents and co-solvents is crucial for developing suitable dosing vehicles. Low aqueous solubility is a common challenge in drug development, and early characterization allows for the timely implementation of solubility enhancement strategies.[14]

-

Analytical Method Development: The choice of solvent for preparing stock solutions and analytical standards for techniques like HPLC and NMR depends on the compound's solubility.

Conclusion

This compound is a compound of high strategic value in modern medicinal chemistry. A thorough understanding of its solubility in common organic solvents is not merely academic but a practical necessity for its efficient and effective use in research and development. This guide has provided a framework for predicting and experimentally determining its solubility, emphasizing robust and self-validating protocols. By applying these principles and methodologies, researchers can streamline their synthetic workflows, optimize purification processes, and make more informed decisions in the early stages of drug development, ultimately accelerating the path toward novel therapeutics.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Google Scholar.

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Solubility in Pharmaceutical R&D: Predictions and Reality. (2014, February 20). American Pharmaceutical Review. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

This compound-3-carboxaldehyde. (n.d.). PubChem. [Link]

-

Preparation and Properties of Quinoline. (n.d.). SlideShare. [Link]

-

2-Chloro-6-Methyl-3-Quinolinemethanol. (n.d.). Rlavie. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. [Link]

-

This compound-3-carbaldehyde. (2009, January). ResearchGate. [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). International Journal for Multidisciplinary Research. [Link]

-

The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

This compound-3-carbaldehyde. (2009). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

This compound. (2025, May 20). ChemSynthesis. [Link]

-

HPLC methods for choloroquine determination in biological samples and pharmaceutical products. (n.d.). National Institutes of Health. [Link]

-

Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2006, August). ResearchGate. [Link]

-

hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. This compound-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C10H8ClN | CID 77974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. CAS # 4295-11-8, this compound - chemBlink [chemblink.com]

- 10. chemscene.com [chemscene.com]

- 11. 6-CHLORO-2-METHYLQUINOLINE | 92-46-6 [amp.chemicalbook.com]

- 12. Buy (2-chloro-6-methylquinolin-3-yl)methanol | 123637-97-8 [smolecule.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-6-methylquinoline Derivatives

A Senior Application Scientist's Perspective on Unveiling Molecular Architecture for Drug Discovery

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

Quinoline derivatives represent a privileged scaffold in the pharmaceutical industry, consistently serving as the foundational structure for a multitude of therapeutic agents.[1] Their versatile nature allows for chemical modifications that can significantly influence their biological activity, making them a focal point in the quest for novel drugs.[1] Among these, 2-chloro-6-methylquinoline and its analogs are of particular interest. The presence of a chlorine atom at the 2-position and a methyl group at the 6-position provides a unique electronic and steric profile, influencing how these molecules interact with biological targets.[2][3] These derivatives have shown promise in the development of anticancer and anti-inflammatory drugs.[1]

A profound understanding of the three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount.[4] This knowledge is not merely academic; it is the bedrock of rational drug design. By elucidating the precise molecular geometry, intermolecular interactions, and packing arrangements, researchers can gain critical insights into structure-activity relationships (SAR).[5] This guide, from the perspective of a seasoned application scientist, provides an in-depth exploration of the methodologies and rationale behind the crystal structure analysis of this compound derivatives, with a focus on single-crystal X-ray diffraction.

The Power of Seeing: Why Crystal Structure Matters in Drug Development

The journey of a drug from a chemical entity to a therapeutic intervention is intricate. A crucial step in this process is understanding how a potential drug molecule interacts with its biological target, be it an enzyme or a receptor. This interaction is governed by the molecule's three-dimensional shape and the distribution of its electron density. X-ray crystallography provides an unparalleled, high-resolution snapshot of this molecular architecture.[4]

For this compound derivatives, crystal structure analysis can reveal:

-

Conformational Preferences: How the quinoline ring and its substituents are oriented in the solid state.

-

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds, halogen bonds, and π-π stacking, that dictate how molecules pack together in a crystal lattice.[6][7][8] These same forces are often at play in the binding pocket of a biological target.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including solubility and bioavailability, which are critical for drug formulation.

This structural information is invaluable for medicinal chemists, enabling them to design more potent and selective drug candidates.

The Workflow of Discovery: From Powder to Picture

The process of determining a crystal structure is a meticulous one, requiring careful planning and execution at each stage. The following workflow outlines the key steps, infused with practical insights.

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.[5]

Part 1: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the final structure is entirely dependent on the quality of the initial crystal.[4] Obtaining a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (free from significant defects) is often the most challenging step.[4]

Experimental Protocol: Slow Evaporation for Crystal Growth

A common and effective method for growing single crystals of organic compounds like this compound derivatives is slow evaporation.

-

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound moderately. A solvent in which the compound is too soluble will not allow for crystallization, while one in which it is poorly soluble will result in precipitation of an amorphous powder. A mixture of solvents is often employed to fine-tune the solubility. For quinoline derivatives, solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane are often good starting points.[9]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at room temperature or slightly elevated temperature. It is crucial to use a highly purified sample, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust particles or undissolved microcrystals that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks. The key is slow evaporation; rapid evaporation will likely lead to the formation of many small, unusable crystals.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble to remove any surface impurities and then allow them to air dry.

Causality in Experimental Choices: The rate of evaporation is inversely proportional to the quality of the crystals. By slowing down the process, we allow the molecules to self-assemble in an ordered, repeating pattern, which is the definition of a crystal. The choice of a clean vial and filtration is to control nucleation, ensuring that a few large, well-ordered crystals grow rather than a mass of small, poorly-diffracting ones.

Part 2: The X-ray Diffraction Experiment

With a suitable crystal in hand, the next step is to subject it to a beam of X-rays and measure the resulting diffraction pattern.[4]

Experimental Protocol: Single-Crystal X-ray Data Collection

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures. The goniometer head allows for the precise orientation of the crystal in the X-ray beam.[10]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[6][10] The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher quality data.[6] The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays.[11] The detector records the positions and intensities of the diffracted X-ray beams.[4]

-

Data Processing: The raw diffraction data is processed using specialized software. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (e.g., absorption, polarization), and determining the unit cell parameters and space group of the crystal.[6][11]

Trustworthiness Through Self-Validation: Modern diffractometers and software packages have built-in checks and balances. For instance, the software will assess the consistency of symmetry-related reflections, providing a measure of the data quality (e.g., Rint or Rmerge). A low value for this metric indicates a high-quality dataset.[6]

Part 3: From Diffraction Pattern to Molecular Structure

The final stage of the analysis involves solving the "phase problem" and refining the atomic model.[4]

Workflow: Structure Solution and Refinement

Caption: A schematic of the iterative process of solving and refining a crystal structure from diffraction data.

Methodology: Structure Solution and Refinement

-

Structure Solution: For small molecules like this compound derivatives, the structure is typically solved using "direct methods."[4] These are computational techniques that use statistical relationships between the intensities of the reflections to determine the initial phases.[4] This allows for the calculation of an initial electron density map.

-

Model Building: From the initial electron density map, the positions of the heavier atoms (like chlorine, nitrogen, and carbon) can be identified. A preliminary atomic model is then built.

-

Structure Refinement: The initial model is refined using a least-squares method.[4] This is an iterative process where the atomic positions, and their thermal displacement parameters, are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. Difference Fourier maps are used to locate missing atoms (like hydrogens) and to identify any regions of disorder.[4]

-

Validation: The final refined structure is rigorously validated using software tools like PLATON and CheckCIF. These programs check for geometric consistency (bond lengths, angles), potential symmetry issues, and other potential errors.

Authoritative Grounding: The final crystallographic data is typically deposited in a public repository such as the Cambridge Structural Database (CSD), where it is assigned a unique deposition number.[12][13][14] This ensures the transparency and reproducibility of the results.

Interpreting the Results: A Case Study

Let's consider a hypothetical derivative, ethyl this compound-3-carboxylate. The crystal structure analysis of a similar compound has been reported.[6][8]

Table 1: Representative Crystallographic Data for a this compound Derivative

| Parameter | Value | Significance |

| Chemical Formula | C₁₃H₁₂ClNO₂ | Confirms the elemental composition of the crystallized molecule. |

| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P-1 | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 6.04, 7.30, 13.43 | The dimensions of the unit cell. |

| α, β, γ (°) | 98.2, 90.1, 96.4 | The angles of the unit cell. |

| V (ų) | 582.2 | The volume of the unit cell. |

| Z | 2 | The number of molecules in the unit cell. |

| R₁ [I > 2σ(I)] | 0.028 | A measure of the agreement between the observed and calculated structure factors; a lower value indicates a better fit. |

| wR₂ (all data) | 0.078 | A weighted R-factor that includes all reflections; provides a more robust measure of the refinement quality. |

Data is representative and based on a known structure of a similar derivative for illustrative purposes.[6]

Structural Insights:

The analysis of the crystal structure of ethyl this compound-3-carboxylate reveals several key features. The quinoline ring system is nearly planar.[6] In the crystal, molecules are observed to interact through π-π stacking interactions between the aromatic rings of adjacent molecules.[6][8] The shortest distance between the centroids of these rings is a key parameter that indicates the strength of this interaction.[6] These non-covalent interactions play a crucial role in the overall crystal packing.

Conclusion: From Atomic Coordinates to Advanced Drug Design

The crystal structure analysis of this compound derivatives is a powerful tool in the arsenal of the drug development professional. It provides a detailed, atomic-level understanding of the molecular architecture, which is essential for understanding and predicting biological activity. By meticulously following the experimental protocols and critically analyzing the results, researchers can gain the insights needed to design the next generation of quinoline-based therapeutics. The journey from a synthesized powder to a refined crystal structure is a testament to the synergy of experimental technique and computational analysis, ultimately paving the way for more effective and safer medicines.

References

- Benchchem. X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery.

- Crystallographic Growth. Experimental methods for x-ray diffraction.

-

Hayour, H., Bouraiou, A., Bouacida, S., Benzerka, S., & Belfaitah, A. (2014). Crystal structure of ethyl this compound-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]

-

Indian Chemical Society. Preliminary understanding of experiments on single crystal X-ray crystallography. Available from: [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. Available from: [Link]

-

Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). This compound-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2873. Available from: [Link]

-

ResearchGate. Crystal structure of ethyl this compound-3-carboxylate. Available from: [Link]

-

PubChem. This compound-3-methanol. Available from: [Link]

-

ResearchGate. Structures of the quinoline derivatives. Available from: [Link]

-

ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]

-

An Overview: The biologically important quninoline derivatives. (2011). Der Pharma Chemica, 3(5), 326-337. Available from: [Link]

-

IUCr. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Available from: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(13), 7136-7164. Available from: [Link]

-

Atmiya University. Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Available from: [Link]

-

ChemSynthesis. This compound. Available from: [Link]

-

IUCr. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Available from: [Link]

-

CCDC. Introducing Cambridge Structural Database 6.00. Available from: [Link]

-

ResearchGate. X-ray crystallographic structure of compound 8. Available from: [Link]

-

CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C10H8ClN | CID 77974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

- 12. This compound-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Biological Activities and Potential Applications of 2-Chloro-6-methylquinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Among these, 2-Chloro-6-methylquinoline stands out not for its inherent biological activity, which is minimally reported, but as a pivotal synthetic intermediate for the generation of a diverse range of biologically potent molecules.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential applications of this compound and its key derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of the this compound Scaffold

The primary and most efficient method for the synthesis of this compound and its crucial derivative, this compound-3-carbaldehyde, is the Vilsmeier-Haack reaction .[5][6] This reaction involves the formylation and cyclization of N-arylacetamides.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound-3-carbaldehyde

This protocol outlines the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.

Materials:

-

N-(4-methylphenyl)acetamide (p-acetotoluidide)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethyl acetate for recrystallization

Procedure:

-

To a stirred solution of N-(4-methylphenyl)acetamide in DMF, cooled in an ice bath (0-5°C), slowly add POCl₃ dropwise.

-

After the addition is complete, heat the reaction mixture to 90°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethyl acetate to yield pure this compound-3-carbaldehyde.[6]

The formyl group at the 3-position and the chloro group at the 2-position of the quinoline ring are highly reactive, making this compound a versatile precursor for a multitude of derivatives.[7]

p_acetotoluidide [label="N-(4-methylphenyl)acetamide"]; reagents [label="DMF, POCl₃", shape=ellipse, fillcolor="#FFFFFF"]; vilsmeier_reagent [label="Vilsmeier Reagent\n(Iminium Salt)", shape=box, style="dashed,filled", fillcolor="#E8F0FE"]; intermediate [label="Cyclization\nIntermediate", shape=box, style="dashed,filled", fillcolor="#E8F0FE"]; product [label="this compound-3-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];

p_acetotoluidide -> vilsmeier_reagent [label="Electrophilic\nattack"]; reagents -> vilsmeier_reagent [style=dashed]; vilsmeier_reagent -> intermediate [label="Intramolecular\ncyclization"]; intermediate -> product [label="Hydrolysis"]; }

Figure 1: Simplified workflow of the Vilsmeier-Haack synthesis.

Biological Activities and Potential Applications

While this compound itself is primarily a synthetic precursor, its derivatives have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of this compound have shown promising anticancer activities. Various modifications, particularly at the 2 and 3 positions, have led to compounds with significant cytotoxicity against a range of cancer cell lines.

Hydrazone derivatives of 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines have been synthesized and evaluated by the National Cancer Institute (NCI). Several of these compounds exhibited significant anti-proliferative effects with GI50 values ranging from 0.33 to 4.87 µM.[8] Another study on quinoline-based dihydrazone derivatives reported IC50 values ranging from 7.01 to 34.32 μM against various human cancer cell lines, with some compounds showing greater potency than the clinically used anticancer agent 5-FU.[9]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Quinoline Hydrazones | Various (NCI-60 panel) | 0.33 - 4.87 | [8] |

| Quinoline Dihydrazones | MCF-7 (Breast) | 7.016 - 7.05 | [9] |

| 2-Phenylquinoline Derivatives | PC3 (Prostate) | 31.37 - 34.34 | [10] |

| 2-Phenylquinoline Derivatives | HeLa (Cervical) | 8.3 - 13.15 | [10] |

The proposed mechanisms of action for the anticancer effects of quinoline derivatives include the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways.[8] Molecular docking studies have suggested that some derivatives may bind to DNA or inhibit enzymes like CDK2.[9]

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this compound derivatives. These compounds have shown broad-spectrum activity against various bacterial and fungal strains, including some that are resistant to standard antibiotics.

Hydrazone derivatives of this compound have been synthesized and tested against several microbial strains, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL.[11] Another study reported MIC values of 6.25 µg/mL for certain hydrazone derivatives.[11] Quinoline-2-one derivatives have also shown potent activity against multidrug-resistant Gram-positive bacteria, with MIC values as low as 0.75 μg/mL against MRSA and VRE.[12]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Hydrazone Derivative (2S) | Various | 3.12 | [11] |

| Hydrazone Derivatives | Mycobacterium tuberculosis | 3.125 - 50 | [11] |

| Quinoline-2-one Derivative (6c) | MRSA | 0.75 | [12] |

| Quinoline-2-one Derivative (6c) | VRE | 0.75 | [12] |

| Quinoline-2-one Derivative (6o) | MRSA | 2.50 | [12] |

| Thiazolidinone Derivative | S. aureus | 6.25 | [13] |

The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilicity of the quinoline core allows these compounds to penetrate microbial cell membranes.

Anti-inflammatory Activity

While less explored than their anticancer and antimicrobial properties, some quinoline derivatives have demonstrated anti-inflammatory potential.[2][14][15] The anti-inflammatory effects of these compounds are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[14]

One study on novel quinoline derivatives reported promising anti-inflammatory profiles in both acute and sub-acute inflammatory models.[15] Another study on a synthetic quinoline derivative showed significant anti-inflammatory effects comparable to the reference drug diclofenac.[16]

Further research is needed to specifically evaluate the anti-inflammatory potential of this compound derivatives and to elucidate their mechanisms of action in this context.

Key Experimental Methodologies

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

A [label="Seed Cancer Cells\nin 96-well plate"]; B [label="Treat with Test Compound\n(various concentrations)"]; C [label="Incubate for 24-72h"]; D [label="Add MTT Reagent"]; E [label="Incubate for 2-4h"]; F [label="Add Solubilizing Agent\n(e.g., DMSO)"]; G [label="Measure Absorbance\n(570 nm)"]; H [label="Calculate Cell Viability\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Figure 2: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. While the parent compound exhibits limited direct biological activity, its derivatives have emerged as a promising class of compounds with significant anticancer and antimicrobial potential. The ease of synthesis of the this compound scaffold via the Vilsmeier-Haack reaction allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Future research should focus on:

-

Optimizing the lead compounds: Further structural modifications of the most potent derivatives to enhance their activity and reduce potential toxicity.

-

Elucidating mechanisms of action: In-depth studies to understand the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In vivo studies: Evaluation of the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploring anti-inflammatory potential: A more focused investigation into the anti-inflammatory properties of this compound derivatives.

The continued exploration of this chemical scaffold holds great promise for the development of novel therapeutic agents to address the ongoing challenges of cancer and infectious diseases.

References

Click to expand

-

Bawa, S., et al. (2009). Synthesis and antimicrobial activity of this compound hydrazone derivatives. Request PDF. [Link]

-

Mogilaiah, K., et al. (2004). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]

-

Katariya, K. D., Shah, S. R., & Reddy, D. (2020). Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr. [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Kumar, D., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]

-

Bawa, S., & Kumar, S. (2012). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. [Link]

-

Suresha, G. P., et al. (2020). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). World Journal of Advanced Research and Reviews. [Link]

-

Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

-

Ali, M. M., et al. (2011). This compound-3-carbaldehyde. ResearchGate. [Link]

-

Kumar, S., & Bawa, S. (2012). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

-

Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. [Link]

-

Kumar, S., et al. (2017). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

-

Li, J., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

-

Insuasty, D., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

-

Suresh, C. N., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Mistry, K. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. [Link]

-

Kumar, S., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound-3-methanol. PubChem Compound Database. [Link]

-

Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

-

El-Sayed, M. A. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline. PubChem Compound Database. [Link]

-

Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 2-Chloro-6-methylquinoline and its analogs

An In-depth Technical Guide to 2-Chloro-6-methylquinoline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Privileged Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] First isolated from coal tar, this versatile scaffold is present in numerous natural products, most notably the antimalarial alkaloid quinine.[1][3] Its unique electronic properties and multiple sites for chemical modification have made it a "privileged scaffold" in drug discovery.[1] Quinoline derivatives have been extensively investigated and developed into therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[2][4][5] The introduction of various functional groups onto the quinoline core significantly modulates the compound's pharmacological profile, allowing for the fine-tuning of its activity and specificity.[1]

Within this broad class of compounds, this compound and its analogs have emerged as particularly valuable synthetic intermediates and potent biological agents. The presence of a reactive chloro group at the 2-position, combined with the methyl group at the 6-position, provides a unique combination of reactivity and lipophilicity that has been exploited to generate extensive libraries of novel compounds. This guide offers a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological applications of this compound and its derivatives, aimed at researchers and scientists in drug development.

PART 1: Synthesis of this compound and its Analogs

The synthetic accessibility of the 2-chloroquinoline core is crucial for the exploration of its derivatives. The Vilsmeier-Haack reaction is a powerful and widely used method for the one-pot synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[1][6]

Core Synthesis: The Vilsmeier-Haack Reaction

The reaction involves the formylation and cyclization of an N-arylacetamide using a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).[1] The acetanilide precursor dictates the substitution pattern on the benzene portion of the quinoline ring. For the synthesis of this compound-3-carbaldehyde, N-(4-methylphenyl)acetamide (N-(p-tolyl)acetamide) is the required starting material.[1]